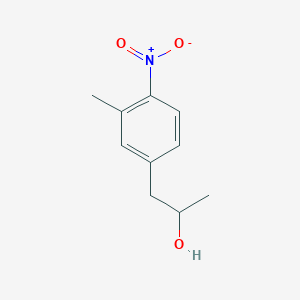

1-(3-Methyl-4-nitrophenyl)propan-2-ol

CAS No.:

Cat. No.: VC18181803

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO3 |

|---|---|

| Molecular Weight | 195.21 g/mol |

| IUPAC Name | 1-(3-methyl-4-nitrophenyl)propan-2-ol |

| Standard InChI | InChI=1S/C10H13NO3/c1-7-5-9(6-8(2)12)3-4-10(7)11(13)14/h3-5,8,12H,6H2,1-2H3 |

| Standard InChI Key | WDHUZIVGUGVSAD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)CC(C)O)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with a methyl group at the 3-position and a nitro group at the 4-position, attached to a propan-2-ol moiety. The IUPAC name, 1-(3-Methyl-4-nitrophenyl)propan-2-ol, reflects this substitution pattern. The molecular formula is , with a molecular weight of 195.22 g/mol .

Table 1: Comparative Molecular Data of Nitrophenyl Propanol Derivatives

The nitro group’s electron-withdrawing nature and the methyl group’s steric effects influence the compound’s reactivity and physical properties .

Spectroscopic and Computational Data

While experimental spectra for 1-(3-Methyl-4-nitrophenyl)propan-2-ol are unavailable, analogs suggest characteristic infrared (IR) peaks for -OH (~3200–3600 cm), aromatic C-H (~3000–3100 cm), and nitro groups (~1520 and 1350 cm). Nuclear magnetic resonance (NMR) would display distinct signals for the methyl group (~1.2–1.5 ppm), aromatic protons (~7.5–8.5 ppm), and hydroxyl proton (~1.5–2.5 ppm, broad) .

Synthesis and Reaction Pathways

Nitration of 3-Methylphenylpropan-2-ol

A plausible route involves nitrating 3-methylphenylpropan-2-ol. The methyl group acts as a meta-director, favoring nitro substitution at the 4-position. Nitration using a mixture of nitric and sulfuric acids under controlled temperatures (0–5°C) could yield the target compound.

Alkylation of 3-Methyl-4-nitrophenol

Reaction of 3-methyl-4-nitrophenol with propylene oxide in the presence of a base (e.g., NaOH) may produce 1-(3-Methyl-4-nitrophenyl)propan-2-ol via nucleophilic ring-opening.

Key Reactions

-

Reduction: Catalytic hydrogenation (H, Pd/C) would reduce the nitro group to an amine, forming 1-(3-Methyl-4-aminophenyl)propan-2-ol.

-

Oxidation: Strong oxidants like KMnO could convert the secondary alcohol to a ketone, yielding 1-(3-Methyl-4-nitrophenyl)propan-2-one.

Physicochemical Properties

Solubility and Stability

The compound is likely sparingly soluble in water due to the hydrophobic benzene ring but soluble in polar aprotic solvents (e.g., DMSO, acetone). The nitro group enhances stability against oxidation but may render the compound sensitive to strong reducing agents .

Thermal Behavior

Differential scanning calorimetry (DSC) of analogous nitropropanols shows melting points between 80–120°C. Thermal decomposition above 200°C may release toxic nitrogen oxides.

Applications and Biological Relevance

Industrial and Synthetic Uses

1-(3-Methyl-4-nitrophenyl)propan-2-ol could serve as an intermediate in:

-

Pharmaceuticals: Nitroaromatics are precursors to amines used in drug synthesis (e.g., antibiotics, antivirals).

-

Agrochemicals: Nitro groups are common in herbicides and insecticides .

Biochemical Interactions

While direct studies are lacking, structural analogs inhibit enzymes like acetylcholinesterase (AChE) by forming covalent adducts . The nitro group may act as a leaving group in such interactions, analogous to organophosphate surrogates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume